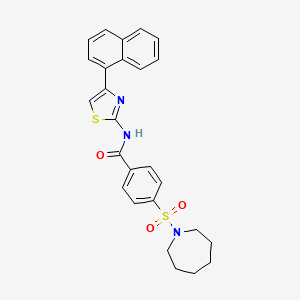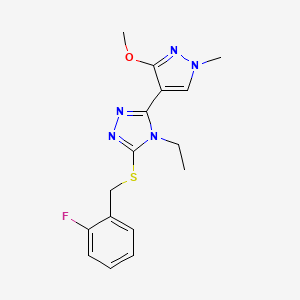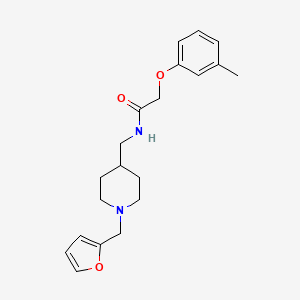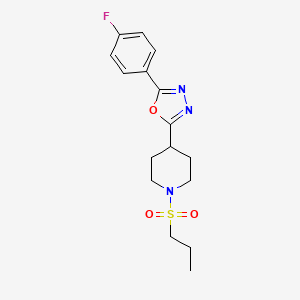
Methyl 7-chloro-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-chloro-1H-indole-3-carboxylate” is a derivative of indole . The indole moiety is a well-known framework in many natural products and synthetic pharmaceuticals . It is an important heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often involves palladium-catalyzed intramolecular oxidative coupling . This process can be optimized by exposing the mixture of reactants to microwave irradiation, which results in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” is similar to other indole derivatives. It includes a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the indole nucleus .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, they can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Scientific Research Applications
Synthesis and Intermediates in Pharmaceutical Development
- Methyl 7-chloro-1H-indole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, indicating its potential application in antiviral drug development (Mayes et al., 2010).
Reactions with Other Chemical Entities
- This compound undergoes interesting chemical reactions, such as conversion into various esters and derivatives when treated with specific reagents. For example, its reaction with N-bromosuccinimide has been studied, which is relevant for the development of new chemical entities (Irikawa et al., 1989).
Applications in Catalysis
- It is involved in catalytic processes, such as those using Cu(II) for cross-dehydrogenative coupling, indicating its role in facilitating certain types of chemical reactions (Akbari & Faryabi, 2023).
Structural Studies and Molecular Docking
- This compound derivatives have been synthesized and structurally investigated, including molecular docking studies to understand their interactions with target proteins. Such studies are crucial for drug design and development (Ganga Reddy et al., 2022).
Experimental and Theoretical Studies
- The compound has been the subject of both experimental and theoretical studies, such as DFT (Density Functional Theory) analysis, to understand its electronic structure and molecular properties. This is important for the prediction of its behavior in various chemical environments (Srivastava et al., 2017).
Potential Anticancer Applications
- This compound derivatives have shown potential in anticancer activity. For instance, some derivatives have demonstrated significant cytotoxicities against various tumor cell lines, highlighting its potential in cancer therapy research (Hu et al., 2014).
Development of Novel Analytical Probes
- Derivatives of this compound have been explored as sensitive infrared probes for studying local environments, such as in protein structure analysis. This application is vital for understanding biochemical interactions and dynamics (Liu et al., 2020).
Safety and Hazards
Future Directions
The future directions for “Methyl 7-chloro-1H-indole-3-carboxylate” and other indole derivatives include the investigation of novel methods of synthesis . There is also a growing interest in exploring the diverse biological activities of indole derivatives and their potential therapeutic applications .
Properties
IUPAC Name |
methyl 7-chloro-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGUMGLNICZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile](/img/structure/B2672429.png)
![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)

![(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2672437.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)

![Tert-butyl 3-propan-2-yl-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2672440.png)
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2672442.png)

![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2672447.png)
